REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]1[C:8](Cl)=[C:7]([C:10]#[N:11])[S:6](=[O:13])(=[O:12])[N:5]=1)[CH3:2].C[Si](C)(C)[NH:16][Si](C)(C)C>C(O)C>[CH2:1]([O:3][C:4]1[C:8]([NH2:16])=[C:7]([C:10]#[N:11])[S:6](=[O:13])(=[O:12])[N:5]=1)[CH3:2]
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC1=NS(C(=C1Cl)C#N)(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](N[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After recrystallization of the crude product from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC1=NS(C(=C1N)C#N)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |